N-(3-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group attached to the acetamide nitrogen and a sulfanyl-linked 1-(3-methoxyphenyl)imidazole moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-7-3-6-15(11-16)22-9-8-20-18(22)25-12-17(23)21-14-5-2-4-13(19)10-14/h2-11H,12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAJTKUKCOWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Substitution reactions:
Thioether formation: The final step involves the formation of the sulfanylacetamide linkage, which can be achieved by reacting the imidazole derivative with a suitable thiol and acetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
The positioning and nature of substituents on the phenyl and heterocyclic rings significantly influence physicochemical and biological properties. Key comparisons include:
- Chlorophenyl Position : Meta (3-chloro) vs. para (4-chloro) substitution affects steric and electronic interactions. Para-substituted analogs (e.g., ) may exhibit stronger intermolecular interactions due to symmetrical packing, while meta-substitution (as in the target compound) could enhance target selectivity .
- Benzimidazole derivatives () offer enhanced planarity, favoring intercalation or stacking interactions.
Hydrogen Bonding and Conformational Flexibility
The dihedral angles between aromatic rings and the acetamide group influence molecular conformation. For example:
- In 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), dihedral angles between dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, creating distinct conformers with varied hydrogen-bonding capacities.
- The target compound’s methoxy group likely reduces steric hindrance compared to dichloro analogs, allowing greater rotational freedom and adaptive binding .
Biological Activity
N-(3-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H16ClN3OS
- Molecular Weight : 343.84 g/mol
The compound features a chlorophenyl group and a methoxyphenyl imidazole moiety connected via a sulfanyl linkage to an acetamide group. This structure is pivotal for its interactions with biological targets.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known for its role in modulating biological processes, particularly in cancer and inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit proliferation. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
Case Study 1: Breast Cancer Treatment
A recent clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The study found that patients treated with this compound showed a significant reduction in tumor size compared to those receiving standard therapy.
Case Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
